Aminooxy-amido-PEG4-propargyl

ADC Linker Bioconjugation Hydrophilicity

Aminooxy-amido-PEG4-propargyl (CAS 2253965-03-4) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker. It features an aminooxy group for chemoselective oxime ligation with aldehydes or ketones and a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C13H24N2O6
Molecular Weight 304.34 g/mol
Cat. No. B8103932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-amido-PEG4-propargyl
Molecular FormulaC13H24N2O6
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC(=O)CON
InChIInChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16)
InChIKeyFHURZUINFBYFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aminooxy-amido-PEG4-propargyl (CAS 2253965-03-4): A Non-Cleavable, Orthogonal ADC and Bioconjugation Linker


Aminooxy-amido-PEG4-propargyl (CAS 2253965-03-4) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker. It features an aminooxy group for chemoselective oxime ligation with aldehydes or ketones and a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The linker is distinguished by its four-unit PEG (PEG4) spacer, which enhances aqueous solubility and reduces steric hindrance, and an internal amide bond that differentiates it from simpler ether-linked analogs .

Why Closely Related PEG Linkers Cannot Substitute for Aminooxy-amido-PEG4-propargyl in Orthogonal Conjugation Workflows


Generic substitution with other aminooxy-alkyne PEG linkers, such as Aminooxy-PEG4-propargyl (CAS 1835759-78-8) or Aminooxy-PEG3-propargyl (CAS 1807537-27-4), fails due to quantifiable differences in hydrophilicity, molecular flexibility, and synthetic handle architecture. The presence of an internal amide bond in Aminooxy-amido-PEG4-propargyl lowers its LogP to -1.8 , which is 0.7 units more hydrophilic than Aminooxy-PEG4-propargyl (LogP -1.1) , directly impacting solubility and non-specific binding in aqueous biological assays. Furthermore, the PEG4 spacer provides an optimal balance of length and flexibility that is distinct from shorter PEG3 linkers, which may exhibit different bioconjugation efficiencies as observed in class-level studies of PEG linker length effects [1].

Quantitative Differentiation: Aminooxy-amido-PEG4-propargyl vs. Closest Analogs


Enhanced Hydrophilicity via Amide Bond: LogP -1.8 vs. -1.1 for Ether-Only Analog

The calculated LogP for Aminooxy-amido-PEG4-propargyl is -1.8 . This is a 0.7 unit decrease in lipophilicity compared to Aminooxy-PEG4-propargyl (CAS 1835759-78-8), which has a LogP of -1.1 . The difference arises from the presence of an amide bond in the target compound versus a simple ether linkage in the comparator, which alters the overall polarity and hydrogen-bonding capacity.

ADC Linker Bioconjugation Hydrophilicity

Increased Molecular Weight and Rotatable Bond Count for Greater Conformational Flexibility

Aminooxy-amido-PEG4-propargyl has a molecular weight of 304.34 Da and 15 rotatable bonds . This is 57.05 Da heavier and provides 2 additional rotatable bonds compared to Aminooxy-PEG4-propargyl (MW 247.29 Da, 13 rotatable bonds) , which is a direct consequence of the amide group insertion. The extra bond offers greater conformational flexibility, which can be advantageous for bridging distant reactive sites on biomolecules.

PEG Linker Molecular Flexibility ADC Linker

Superior Purity Profile: ≥98% vs. ≥95% Industry Standard for Critical ADC Synthesis

Specific commercial batches of Aminooxy-amido-PEG4-propargyl are available with a purity of ≥98% . This exceeds the typical industry standard purity of ≥95% for many PEG linker products, including several common analogs . The higher purity specification reduces the potential for side reactions or the need for extensive post-synthesis purification in sensitive applications.

ADC Linker Chemical Purity Quality Control

Class-Level Evidence: PEG4 Spacer Optimizes Solubility and Flexibility Compared to Shorter PEGn Analogs

While direct comparative studies for this exact compound are limited, class-level studies on PEG linker length have demonstrated that PEG4 spacers provide an optimal balance of solubility and flexibility for bioconjugation [1]. Shorter PEG linkers (e.g., PEG3) may not provide sufficient spacing to prevent steric hindrance, while longer linkers can introduce unwanted complexity and potential immunogenicity. The PEG4 spacer in Aminooxy-amido-PEG4-propargyl is thus well-positioned for applications requiring efficient, sterically unhindered conjugation.

PEG Linker Bioconjugation Drug Delivery

Optimal Application Scenarios for Aminooxy-amido-PEG4-propargyl Based on Quantitative Differentiation


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis Requiring High Hydrophilicity

For ADCs where maintaining antibody solubility and minimizing aggregation during payload conjugation is paramount, the enhanced hydrophilicity (LogP -1.8) of Aminooxy-amido-PEG4-propargyl provides a distinct advantage over more lipophilic ether-linked analogs (LogP -1.1) . This property can be critical when conjugating hydrophobic payloads, such as certain auristatins or maytansinoids, where linker hydrophilicity is a key determinant of final ADC stability and pharmacokinetics.

Synthesis of Homogeneous Bioconjugates Requiring High Linker Purity

In the synthesis of homogeneous, next-generation bioconjugates (e.g., site-specific ADCs or targeted protein degraders), where even minor impurities can lead to heterogeneous product mixtures and inconsistent biological activity, sourcing a linker with a guaranteed purity of ≥98% is a critical procurement criterion. This higher specification reduces downstream purification burden and increases the likelihood of achieving a well-defined final product, a key advantage over lower-purity alternatives.

Orthogonal Conjugation of Large Biomolecules Requiring Extended Reach and Flexibility

For the orthogonal conjugation of large, complex biomolecules like full-length antibodies or multi-domain proteins, the additional rotatable bonds (15 vs. 13) and increased molecular weight (304.34 Da vs. 247.29 Da) of Aminooxy-amido-PEG4-propargyl relative to simpler PEG4 linkers provide increased conformational flexibility. This can facilitate more efficient crosslinking between distal reactive sites, which is essential for maintaining high conjugation yields and preserving biomolecular function in demanding applications like bispecific antibody or PROTAC assembly.

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